(1R)-(6-Methoxyquinolin-4-yl)((2S,4S,5R)-5-vinylquinuclidin-2-yl)methyl pentanoate
Description
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Properties
CAS No. |
549-66-6 |
|---|---|
Molecular Formula |
C25H34N2O4 |
Molecular Weight |
426.5 g/mol |
IUPAC Name |
(R)-[(2S,4S,5R)-5-ethenyl-1-azabicyclo[2.2.2]octan-2-yl]-(6-methoxyquinolin-4-yl)methanol;pentanoic acid |
InChI |
InChI=1S/C20H24N2O2.C5H10O2/c1-3-13-12-22-9-7-14(13)10-19(22)20(23)16-6-8-21-18-5-4-15(24-2)11-17(16)18;1-2-3-4-5(6)7/h3-6,8,11,13-14,19-20,23H,1,7,9-10,12H2,2H3;2-4H2,1H3,(H,6,7)/t13-,14-,19-,20+;/m0./s1 |
InChI Key |
YSJITFFVRIOVOZ-DSXUQNDKSA-N |
SMILES |
CCCCC(=O)OC(C1CC2CCN1CC2C=C)C3=C4C=C(C=CC4=NC=C3)OC |
Isomeric SMILES |
CCCCC(=O)O.COC1=CC2=C(C=CN=C2C=C1)[C@H]([C@@H]3C[C@@H]4CCN3C[C@@H]4C=C)O |
Canonical SMILES |
CCCCC(=O)O.COC1=CC2=C(C=CN=C2C=C1)C(C3CC4CCN3CC4C=C)O |
Origin of Product |
United States |
Biological Activity
The compound (1R)-(6-Methoxyquinolin-4-yl)((2S,4S,5R)-5-vinylquinuclidin-2-yl)methyl pentanoate , also known as quinine valerate, is a derivative of quinine that has garnered interest due to its potential biological activities. This article explores the synthesis, characterization, and biological activity of this compound, focusing on its antimicrobial properties and interactions with biological systems.
Chemical Structure and Properties
The molecular formula of quinine valerate is with a molecular weight of 426.55 g/mol. The structure features a methoxyquinoline moiety linked to a vinylquinuclidine unit and a pentanoate group, contributing to its pharmacological profile.
Synthesis
Quinine valerate can be synthesized through various methods, including ion-pair complex formation. For instance, the synthesis of an ion-pair complex involving quinine and tetraphenylborate has been reported, which demonstrates the importance of molecular interactions in enhancing biological activity .
Antimicrobial Activity
Recent studies have evaluated the antimicrobial properties of quinine valerate and its derivatives. The compound has shown promising results against various bacterial strains. The following table summarizes the antimicrobial activity observed in different studies:
| Bacterial Strain | Inhibition Zone (mm) | Concentration (µg/mL) |
|---|---|---|
| Staphylococcus aureus | 15 | 100 |
| Escherichia coli | 12 | 100 |
| Pseudomonas aeruginosa | 18 | 200 |
These results indicate that quinine valerate exhibits significant antibacterial activity, particularly against Pseudomonas aeruginosa, suggesting its potential use in treating infections caused by resistant strains.
The mechanism by which quinine valerate exerts its antimicrobial effects may involve disruption of bacterial cell membranes and interference with metabolic pathways. Studies utilizing computational methods have suggested that the compound interacts with specific bacterial receptors, leading to cell lysis .
Case Studies
A notable case study involved the evaluation of an ion-pair complex formed between quinine valerate and tetraphenylborate. This complex was characterized using various physicochemical techniques such as NMR spectroscopy and UV-Vis spectroscopy. The study found that the complex exhibited enhanced stability and increased antimicrobial efficacy compared to the uncomplexed form .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
